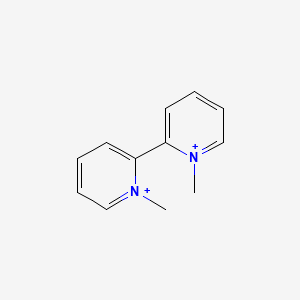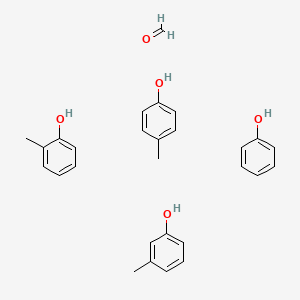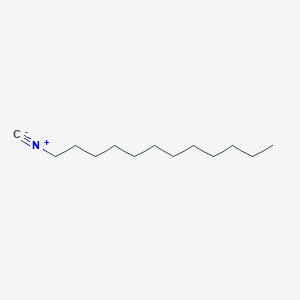
Dodecyl isocyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl isocyanide, also known as 1-isocyanatododecane, is an organic compound with the molecular formula CH₃(CH₂)₁₁NC. It is a member of the isocyanide family, characterized by the presence of the isocyanide functional group (−NC). This compound is notable for its unique reactivity and applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecyl isocyanide can be synthesized through several methods. One common approach involves the dehydration of formylamines. Another method includes the reaction of primary amines with chloroform and a strong base, such as potassium hydroxide, under reflux conditions. The reaction typically proceeds as follows:
[ \text{RNH}_2 + \text{CHCl}_3 + 3\text{KOH} \rightarrow \text{RNC} + 3\text{KCl} + 3\text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of dodecylamine with phosgene. This method requires careful handling due to the toxic nature of phosgene. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: Dodecyl isocyanide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Cycloaddition Reactions: It participates in cycloaddition reactions, such as the 4+1 cycloaddition with tetrazines, leading to the formation of stable cycloadducts.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines
Cycloaddition Partners: Tetrazines
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Major Products:
Urethanes: Formed from the reaction with alcohols
Ureas: Formed from the reaction with amines
Cycloadducts: Formed from cycloaddition reactions
Aplicaciones Científicas De Investigación
Dodecyl isocyanide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of carbodiimides from phosphinimines, which are important intermediates in organic synthesis.
Biology: It is employed in the preparation of AZT analogues, which are used in antiviral research.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: this compound is used in the production of specialty polymers and materials due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of dodecyl isocyanide involves its reactivity with various nucleophiles. The isocyanide group (−NC) acts as an electrophile, allowing it to react with nucleophiles to form new chemical bonds. This reactivity is exploited in multicomponent reactions, where this compound serves as a key building block in the synthesis of complex molecules.
Comparación Con Compuestos Similares
- Methyl isocyanide (CH₃NC)
- Ethyl isocyanide (C₂H₅NC)
- Phenyl isocyanide (C₆H₅NC)
Comparison: Dodecyl isocyanide is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain isocyanides. This long chain enhances its solubility in nonpolar solvents and affects its reactivity in various chemical reactions. Additionally, the long alkyl chain makes it more suitable for applications in materials science and polymer chemistry.
Propiedades
Número CAS |
36999-98-1 |
|---|---|
Fórmula molecular |
C13H25N |
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
1-isocyanododecane |
InChI |
InChI=1S/C13H25N/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1H3 |
Clave InChI |
RZELGCMBQAPXRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


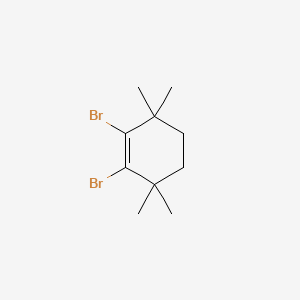

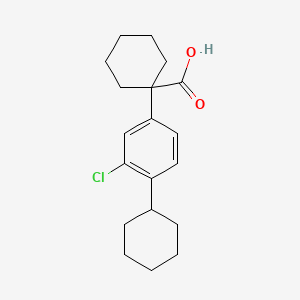
![3-[Bis(2-aminoethyl)amino]propane-1-sulfonic acid](/img/structure/B14674585.png)
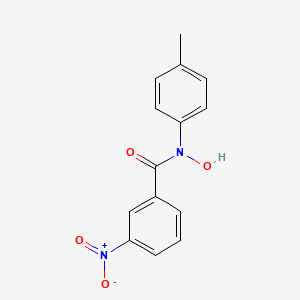
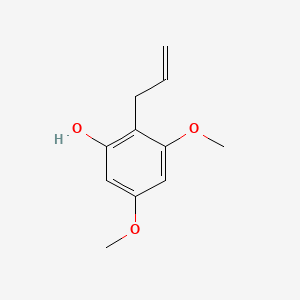

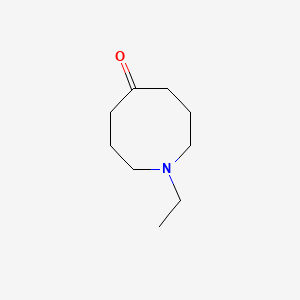
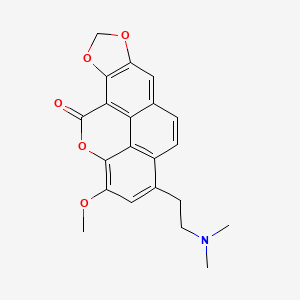
![4-[(4-Pentylphenoxy)carbonyl]phenyl 4-pentylbenzoate](/img/structure/B14674599.png)
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyano-N-phenylacetamide](/img/structure/B14674606.png)

